

# Technical Guide: Spectroscopic Characterization of GDP-D-Mannose Disodium Salt[1]

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## Compound of Interest

Compound Name:	GDP-D-mannose disodium salt
CAS No.:	148296-46-2
Cat. No.:	B1496479

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## Executive Summary

Guanosine 5'-diphospho-D-mannose (GDP-Mannose) is the essential activated sugar donor for mannosyltransferases in the biosynthesis of N-glycans, O-glycans, and glycosylphosphatidylinositol (GPI) anchors.[1][2] In drug development—particularly for glycosylated biologics—verifying the structural integrity and purity of this nucleotide sugar is critical, as hydrolysis products (GDP and free mannose) act as potent inhibitors of glycosylation enzymes.

This guide provides a definitive spectroscopic reference for **GDP-D-mannose disodium salt**, synthesizing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data.[1] It establishes a self-validating analytical workflow designed to distinguish the intact molecule from its common degradation products.[1]

## Part 1: Molecular Specifications

Parameter	Specification
IUPAC Name	[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxyhydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hydrogen phosphate
Common Name	GDP-D-Mannose Disodium Salt
Formula	
Molecular Weight	649.30 g/mol (Disodium Salt); 605.34 g/mol (Free Acid)
Solubility	> 50 mg/mL in Water/Buffer
Stability	Labile in acidic conditions (pH < 4.0); susceptible to thermal hydrolysis.[1][2][3][4][5]

## Part 2: Mass Spectrometry (MS) Characterization[1]

### Methodology: Electrospray Ionization (ESI)

Due to the polarity and phosphate content of GDP-Mannose, Negative Ion Mode (ESI-) is the preferred method for identification.[1] Positive mode often yields complex adducts (

) that complicate interpretation.[1]

### Protocol

- Solvent: 50% Acetonitrile / 50% Water (v/v) with 0.1% Ammonium Acetate (avoid Formic Acid to prevent hydrolysis during infusion).
- Concentration: 10  $\mu$ M (direct infusion).
- Flow Rate: 5–10  $\mu$ L/min.
- Scan Range: m/z 100–1000.

## Diagnostic Ions Table

Ion Species	m/z (Calculated)	m/z (Observed Typical)	Interpretation
	604.07	604.1	Dominant molecular ion (Free Acid form)
	626.05	626.0	Monosodiated adduct (Common in disodium salts)
	301.53	301.5	Doubly charged species
Fragment	442.04	442.0	Loss of Mannose (GDP fragment, )
Fragment	211.01	211.0	Guanosine fragment

Expert Insight: The presence of the m/z 442 fragment in the source spectrum (without MS/MS) indicates "in-source fragmentation." If the ratio of 442/604 is high (>20%), check your source temperature; it may be too high (>350°C), causing thermal degradation.

## Part 3: NMR Spectroscopy Characterization

NMR is the "Gold Standard" for verifying the stereochemistry (alpha-linkage) and the integrity of the pyrophosphate bridge.

### Sample Preparation[4][6][7]

- Solvent:  
  
(99.9% D).
- Reference: Internal TSP (Trimethylsilylpropanoic acid) at 0.00 ppm.[1][4]
- pH: Adjust to pH 7.0–7.5 using

. Critical: Avoid acidic pH during acquisition to prevent hydrolysis of the glycosyl-phosphate bond.

## Phosphorus-31 NMR ( )

This is the most rapid purity check.[1] The pyrophosphate linkage creates a distinct AB spin system (two doublets).

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling ( )	Interpretation
(Mannose)	-10.7	Doublet (d)	~20 Hz	Phosphorus attached to Mannose C1
(Guanosine)	-8.3	Doublet (d)	~20 Hz	Phosphorus attached to Ribose C5'

Self-Validating Check:

- Intact: Two clear doublets in the -8 to -11 ppm region.[1]
- Degraded: Appearance of a singlet at ~0 ppm (Inorganic Phosphate, ) or ~ -6 ppm (GMP).[1]

## Proton NMR ( )

The spectrum is divided into three distinct regions: Aromatic (Guanine), Anomeric (Ribose/Mannose), and Sugar Ring (Bulk).[1]

Position	(ppm)	Multiplicity	Assignment	Structural Significance
H-8	8.15	Singlet (s)	Purine Ring	Diagnostic for Guanosine moiety.[1]
H-1'	5.93	Doublet (d)	Ribose Anomeric	Linked to N9 of Guanine ( Hz).[1]
H-1 (Man)	5.52	dd	Mannose Anomeric	-linkage confirmation.[1] Coupled to and H-2.[1]
H-2 to H-6	3.5 - 4.8	Multiplet	Sugar Ring	Overlapping Ribose and Mannose bulk protons.[1]

Expert Insight: The Mannose H-1 signal at 5.52 ppm is a "doublet of doublets" (dd) due to coupling with H-2 and the adjacent Phosphorus (

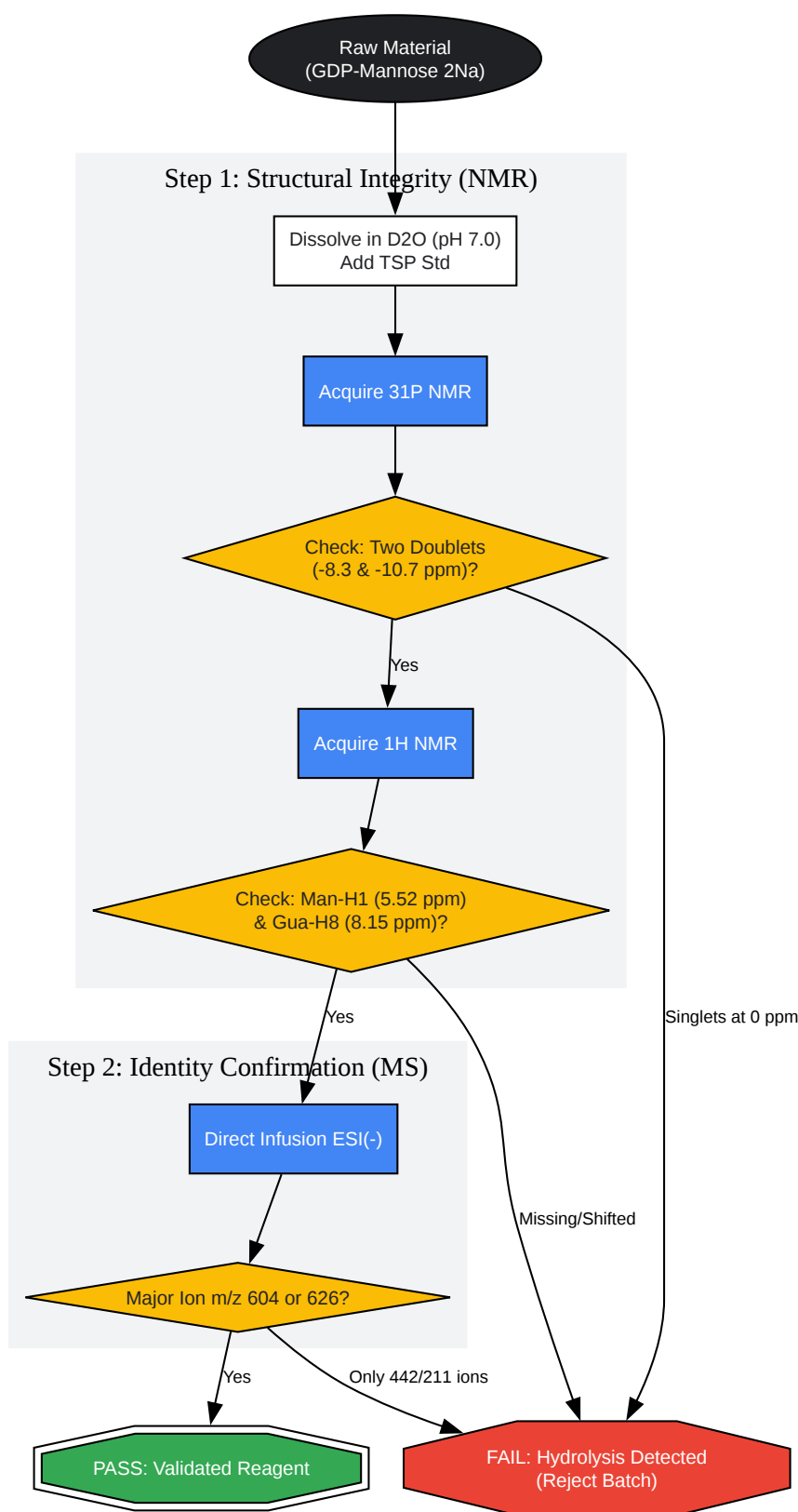
).[1] If this signal collapses to a simple doublet or shifts upfield, it indicates hydrolysis of the phospho-ester bond.[1]

## Carbon-13 NMR ( )

Position	(ppm)	Assignment
C-6 (Gua)	159.4	Carbonyl of Guanine
C-2 (Gua)	154.3	C=N of Guanine
C-8 (Gua)	138.0	CH of Guanine
C-1 (Man)	97.5	Anomeric Mannose (Doublet due to C-P coupling)
C-1' (Rib)	87.3	Anomeric Ribose

## Part 4: Quality Control & Analytical Workflow

The following diagram illustrates the logical flow for validating GDP-Mannose, ensuring that degradation products (GMP, Free Mannose) are detected before the reagent is used in precious biological assays.



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Caption: Analytical workflow for the validation of GDP-D-Mannose, prioritizing non-destructive NMR to confirm the pyrophosphate linkage before MS analysis.

## References

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- Wang, W., et al. (2019). Cell-free enzymatic synthesis of GDP-L-fucose from mannose.[1] *ResearchGate*. [[Link](#)]
- PubChem. Guanosine 5'-diphospho-D-mannose (Compound Summary). National Library of Medicine. [[Link](#)]

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## Sources

- 1. GDP-mannose | C16H25N5O16P2 | CID 135398627 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. グアノシン 5'-二リン酸-D-マンノース ナトリウム塩 from *Saccharomyces cerevisiae* Type I, ≥97% (HPLC) | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
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